molecular formula C14H19NO2S B2954255 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2320225-03-2

4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide

Cat. No. B2954255
CAS RN: 2320225-03-2
M. Wt: 265.37
InChI Key: PXWSXFFFBZQESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains both a thiophene and a spirocyclic moiety. The compound is known for its potential applications in the field of medicinal chemistry due to its pharmacological properties.5]nonan-1-yl)thiophene-2-carboxamide.

Mechanism Of Action

The exact mechanism of action of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. The compound has also been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines. It has also been found to exhibit antifungal and antibacterial activity against a range of pathogens. In addition, the compound has been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, fungi, and bacteria. In addition, its ability to modulate the activity of certain immune cells makes it a potentially useful tool for studying the immune system.
One of the limitations of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its synthetic nature. The compound is not found in nature, which may limit its relevance to biological systems. In addition, the multistep synthesis process required to produce the compound may make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One area of interest is the development of analogs of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a modulator of the immune system. Finally, the compound's potential as an analgesic warrants further investigation.

Synthesis Methods

The synthesis of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves a multistep process. The starting material for the synthesis is 4-methylthiophene-2-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-oxaspiro[3.5]nonan-1-amine to form the spirocyclic amide. The final step involves the introduction of a methyl group at the 4-position of the thiophene ring using methyl iodide.

Scientific Research Applications

4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a wide range of pharmacological activities. It has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. The compound has also been investigated for its potential as a modulator of the immune system and as an analgesic.

properties

IUPAC Name

4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10-8-11(18-9-10)13(16)15-12-2-3-14(12)4-6-17-7-5-14/h8-9,12H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWSXFFFBZQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.